2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol
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Overview
Description
2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol is a complex organic compound that features a bromine atom, an iodine atom, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol typically involves multiple steps, including halogenation, condensation, and cyclization reactions. One common approach is to start with a suitable phenol derivative, which undergoes bromination to introduce the bromine atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while reduction of the imine group would yield amines.
Scientific Research Applications
2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by inhibiting enzyme activity or modulating receptor function. The pathways involved in these interactions are typically studied using computational modeling and experimental techniques .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(((6-ethoxy-1,3-benzothiazol-2-yl)imino)methyl)-6-nitrophenol
- 6-bromo-2-fluoro-3-iodophenylboronic acid
Uniqueness
What sets 2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol apart from similar compounds is its specific combination of functional groups and the presence of both bromine and iodine atoms. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H16BrIN2O2 |
---|---|
Molecular Weight |
547.2 g/mol |
IUPAC Name |
2-bromo-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C22H16BrIN2O2/c1-12-8-15(21(27)20(23)13(12)2)11-25-17-6-7-19-18(10-17)26-22(28-19)14-4-3-5-16(24)9-14/h3-11,27H,1-2H3 |
InChI Key |
LYSFQQHDMQIFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I |
Origin of Product |
United States |
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